molecular formula C13H17IN2O B3163748 1-Ethyl-4-(2-iodobenzoyl)piperazine CAS No. 885891-70-3

1-Ethyl-4-(2-iodobenzoyl)piperazine

Cat. No.: B3163748
CAS No.: 885891-70-3
M. Wt: 344.19 g/mol
InChI Key: KWIJDYKWFLZCAW-UHFFFAOYSA-N
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Description

1-Ethyl-4-(2-iodobenzoyl)piperazine, also known as EIBP, is a chemical compound that belongs to the class of piperazines. It has a molecular formula of C13H17IN2O and a molecular weight of 344.19 g/mol . The molecule consists of 17 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Iodine atom .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is available in the form of a structure data file (SDF/MOL File) which contains information about the atoms, bonds, connectivity, and coordinates of the molecule .


Chemical Reactions Analysis

The synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes aza-Michael addition between the diamine and the in situ generated sulfonium salt .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, molecular formula, and the number and type of atoms it contains . More detailed information like melting point, boiling point, and density might be available from specialized chemical databases .

Scientific Research Applications

Piperazine Derivatives in Drug Design

Piperazine, a six-membered nitrogen-containing heterocycle, plays a crucial role in the rational design of drugs. It is found in a wide range of therapeutically used drugs for various conditions, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The slight modification in the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. This flexibility makes piperazine a versatile building block in drug discovery, supporting the development of compounds for treating diverse diseases. The modifications of substituents present on the piperazine ring can impact the pharmacokinetic and pharmacodynamic factors of the resulting molecules significantly (Rathi et al., 2016).

Piperazine and Anti-mycobacterial Activity

Piperazine serves as a vital building block in the structural framework of potent molecules against Mycobacterium tuberculosis (MTB), including those effective against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review underlines the importance of piperazine in anti-TB drug design, highlighting its role in developing safer, selective, and cost-effective anti-mycobacterial agents. The design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules are elaborated, offering valuable insights for medicinal chemists in this field (Girase et al., 2020).

Piperazine's Therapeutic Potential

Piperazine derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-tubercular, anticonvulsant, antidepressant, anti-malarial, and anti-inflammatory activities. This diversity underscores piperazine's significance in medicinal chemistry, where its presence in biologically active compounds leads to high efficacy, potency, and reduced toxicity. The review highlights the multifaceted biological activities associated with piperazine and its derivatives, emphasizing its pivotal role in developing new therapeutic agents (Verma & Kumar, 2017).

Future Directions

The future directions for research on 1-Ethyl-4-(2-iodobenzoyl)piperazine could involve exploring its potential applications in various fields, given the wide range of biological and pharmaceutical activity shown by piperazine derivatives . Further studies could also focus on expanding the structural diversity of piperazine-containing drugs .

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(2-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O/c1-2-15-7-9-16(10-8-15)13(17)11-5-3-4-6-12(11)14/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIJDYKWFLZCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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